molecular formula C8H10BClO3 B572545 (3-Chloro-5-ethoxyphenyl)boronic acid CAS No. 1256345-73-9

(3-Chloro-5-ethoxyphenyl)boronic acid

Cat. No. B572545
CAS RN: 1256345-73-9
M. Wt: 200.425
InChI Key: DKMSXBHJXIDTTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diarylborinic acids and their four-coordinated analogs, such as “(3-Chloro-5-ethoxyphenyl)boronic acid”, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-5-ethoxyphenyl)boronic acid” includes a boronic acid functional group and is derived from the phenol family.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-5-ethoxyphenyl)boronic acid” include a molecular weight of 200.425.

Scientific Research Applications

Sensing Applications

Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is the basis for their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems. For “(3-Chloro-5-ethoxyphenyl)boronic acid”, this could involve the development of fluorescent sensors for detecting catecholamines and their derivatives, such as dopamine .

Supramolecular Chemistry

The reversible nature of boronic acid-mediated cis-diol conjugation makes it a valuable tool in supramolecular chemistry. This compound could potentially be used to create dynamic covalent systems that can reversibly form and break bonds under certain conditions, leading to applications in self-healing materials or responsive drug delivery systems .

Medicinal Chemistry

In medicinal chemistry, boronic acids are utilized for their cross-coupling reactions. “(3-Chloro-5-ethoxyphenyl)boronic acid” may be used in the synthesis of pharmaceuticals, where it can contribute to the formation of carbon-boron bonds essential for creating complex organic molecules .

Polymer and Optoelectronics Materials

Borinic acid derivatives, a subclass of organoborane compounds which include boronic acids, are used in the development of polymer and optoelectronic materials. The specific properties of “(3-Chloro-5-ethoxyphenyl)boronic acid” could be harnessed to synthesize materials with unique electrical or optical properties .

Catalysis

Borinic acids and their derivatives are also known to play a role in catalysis. They can act as catalysts or co-catalysts in various chemical reactions, potentially improving the efficiency or selectivity of these processes .

BMC Chemistry - Boronic acids for sensing and other applications RSC Advances - Boronic acid based dynamic click chemistry MDPI - Recent Advances in the Synthesis of Borinic Acid Derivatives

Safety and Hazards

The safety data sheet for “(3-Chloro-5-ethoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up place .

Mechanism of Action

Target of Action

The primary target of (3-Chloro-5-ethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by (3-Chloro-5-ethoxyphenyl)boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that boronic acids and their esters are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various applications .

Result of Action

The result of the action of (3-Chloro-5-ethoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, leading to a variety of potential applications .

Action Environment

The action of (3-Chloro-5-ethoxyphenyl)boronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy of the reaction .

properties

IUPAC Name

(3-chloro-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSXBHJXIDTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681557
Record name (3-Chloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256345-73-9
Record name (3-Chloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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